

IPN60090 physicochemical properties for research

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IPN60090: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties and biological activities of **IPN60090**, a potent and selective inhibitor of Glutaminase-1 (GLS-1). The information is intended to support research and drug development efforts targeting glutamine metabolism in oncology and other therapeutic areas.

Physicochemical Properties

IPN60090, also known as IACS-6274, is a small molecule inhibitor with favorable physicochemical properties that contribute to its excellent pharmacokinetic profile.[1][2] Key identifying information and properties are summarized below.



Property	Value	Reference
Chemical Name	1-[(2R)-4-[6-[[2-[4-(3,3-difluorocyclobutyl)oxy-6-methylpyridin-2-yl]acetyl]amino]pyridazin-3-yl]-2-fluorobutyl]-N-methyltriazole-4-carboxamide	[3][4]
Molecular Formula	C24H27F3N8O3	[5]
Molecular Weight	532.5 g/mol	[5]
CAS Number	1853164-83-6	[1]
Appearance	Solid	[6]
Solubility	Soluble in DMSO and Methanol.[5] Formulations for in vivo use have been prepared in 10% DMSO + 90% Corn Oil.[3]	

Biological Activity

IPN60090 is a highly potent and selective inhibitor of the kidney-type glutaminase (GLS-1), an enzyme crucial for the conversion of glutamine to glutamate.[1][2] This activity disrupts the metabolic pathways that many cancer cells rely on for proliferation and survival.[7][8]

Parameter	Value	Species	Assay Type	Reference
GLS-1 IC50	31 nM	Human	Dual-coupled enzyme assay	[1][2]
GLS-2 IC50	>50,000 nM	Human	Dual-coupled enzyme assay	[1]
A549 Cell Proliferation IC ₅₀	26 nM	Human	Cell viability assay	[1]



Pharmacokinetic Properties

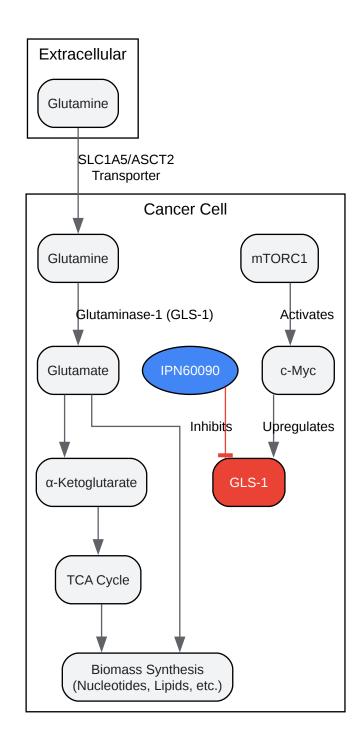
Preclinical studies in mice have demonstrated that **IPN60090** possesses excellent pharmacokinetic properties, including high oral bioavailability.[1][3]

Parameter	Value (10 mg/kg, p.o.)	Value (3 mg/kg, i.v.)	Species	Reference
C _{max} (Maximum Concentration)	19 μΜ	-	Mouse	[1]
t ₁ / ₂ (Half-life)	-	1 hour	Mouse	[1]
CL (Clearance)	-	4.1 mL/min/kg	Mouse	[1]
F% (Oral Bioavailability)	89%	-	Mouse	[1]

Signaling Pathway

IPN60090 exerts its therapeutic effect by inhibiting GLS-1, a critical enzyme in the glutamine metabolism pathway. This pathway is often upregulated in cancer cells to support their high proliferation rate. By blocking the conversion of glutamine to glutamate, **IPN60090** deprives cancer cells of a key source of carbon and nitrogen required for the synthesis of biomass and for replenishing the tricarboxylic acid (TCA) cycle.[9][10][11][12][13] The activity of GLS-1 is influenced by oncogenic signaling pathways, including c-Myc and mTORC1.[9]





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Caption: IPN60090 inhibits GLS-1, blocking glutamine to glutamate conversion.

Experimental Protocols



The following are summaries of key experimental protocols used in the characterization of **IPN60090**.

GLS-1 Inhibition Assay (Dual-Coupled Enzyme Assay)

This assay indirectly measures the enzymatic activity of purified recombinant human GLS-1 (GAC isoform) by quantifying the production of glutamate.[2]

Methodology:

- A 4x stock of glutaminase and potassium phosphate dibasic trihydrate is pre-incubated at room temperature.
- The enzyme solution is added to a microplate containing various concentrations of IPN60090 and incubated.
- A coupled reaction mixture containing glutamate oxidase, horseradish peroxidase, and a colorimetric substrate is added to the wells.
- The conversion of glutamine to glutamate by GLS-1 initiates a cascade that results in a
 detectable color change, which is measured spectrophotometrically.
- IC₅₀ values are calculated from the dose-response curves.

A549 Cell Proliferation Assay

This assay determines the effect of **IPN60090** on the viability and proliferation of the A549 human lung adenocarcinoma cell line.[14][15][16][17][18]

Methodology:

- A549 cells are seeded in 96-well plates and allowed to adhere overnight.
- The cells are then treated with a range of concentrations of IPN60090 for a specified period (e.g., 72 hours).
- Cell viability is assessed using a metabolic assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. In this assay, viable cells reduce the yellow MTT



to purple formazan crystals.

- The formazan is solubilized, and the absorbance is measured at a specific wavelength.
- The percentage of cell viability is calculated relative to untreated control cells, and IC₅₀ values are determined.

In Vivo Pharmacokinetic (PK) Study in Mice

This protocol is designed to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of **IPN60090** in a murine model.[3]

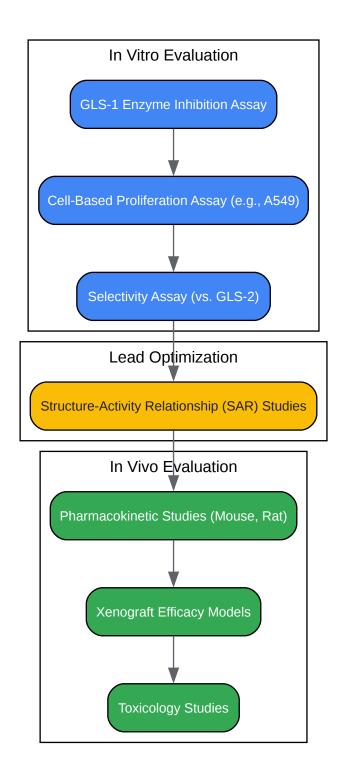
Methodology:

- A cohort of mice is administered IPN60090 either intravenously (i.v.) or orally (p.o.) at a specified dose.
- Blood samples are collected at various time points post-administration.
- Plasma is separated from the blood samples and the concentration of IPN60090 is quantified using a validated bioanalytical method, such as LC-MS/MS.
- Pharmacokinetic parameters including clearance (CL), half-life ($t_1/2$), maximum concentration (C_{max}), and oral bioavailability (F%) are calculated from the plasma concentration-time data.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel GLS-1 inhibitor like **IPN60090**.





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Caption: Preclinical evaluation workflow for a GLS-1 inhibitor.



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